N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE is an organic compound known for its diverse applications in various fields such as pharmaceuticals, agriculture, and chemical research. This compound is characterized by its unique structure, which includes a 5-methyl-3-isoxazolyl group and a benzenesulfonamide moiety, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE typically involves the reaction of 5-methylisoxazole with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with 2-(methylsulfonyl)aminoethanol to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N1-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE: Similar in structure but differs in the functional groups attached to the isoxazole ring.
N1-(5-methyl-3-isoxazolyl)sulfanilamide: Shares the isoxazole and sulfonamide moieties but has different substituents.
Uniqueness
N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE is unique due to its combination of the 5-methyl-3-isoxazolyl group and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[2-(methanesulfonamido)ethoxy]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-10-9-13(15-22-10)16-24(19,20)12-5-3-11(4-6-12)21-8-7-14-23(2,17)18/h3-6,9,14H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGRSCOTRGGFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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